

AS1842856: A Technical Guide to Investigating FOXO1 Function

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Compound of Interest

Compound Name: AS1842856

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AS1842856** as a research tool for studying the function of the Forkhead box protein O1 (FOXO1). This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to AS1842856

AS1842856 is a cell-permeable small molecule that acts as a potent and selective inhibitor of FOXO1.^{[1][2][3]} It directly binds to the unphosphorylated, active form of FOXO1, thereby blocking its transcriptional activity.^{[1][2]} This targeted inhibition makes **AS1842856** an invaluable tool for elucidating the diverse roles of FOXO1 in various cellular processes, including metabolism, cell cycle regulation, apoptosis, and differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **AS1842856** and its observed effects in various experimental models.

Table 1: Potency and Selectivity of AS1842856

Parameter	Value	Cell Line/System	Reference
IC50 for FOXO1	30 nM	-	[3]
33 nM	HepG2 cells	[2]	
Selectivity	>1 μ M for FOXO3a and FOXO4	-	
Inhibition of Promoter Activity (at 0.1 μ M)	FOXO1: 70%	HepG2 cells	[2]
FOXO3a: 3%	HepG2 cells	[2]	
FOXO4: 20%	HepG2 cells	[2]	

Table 2: Effects of AS1842856 on Cellular Processes

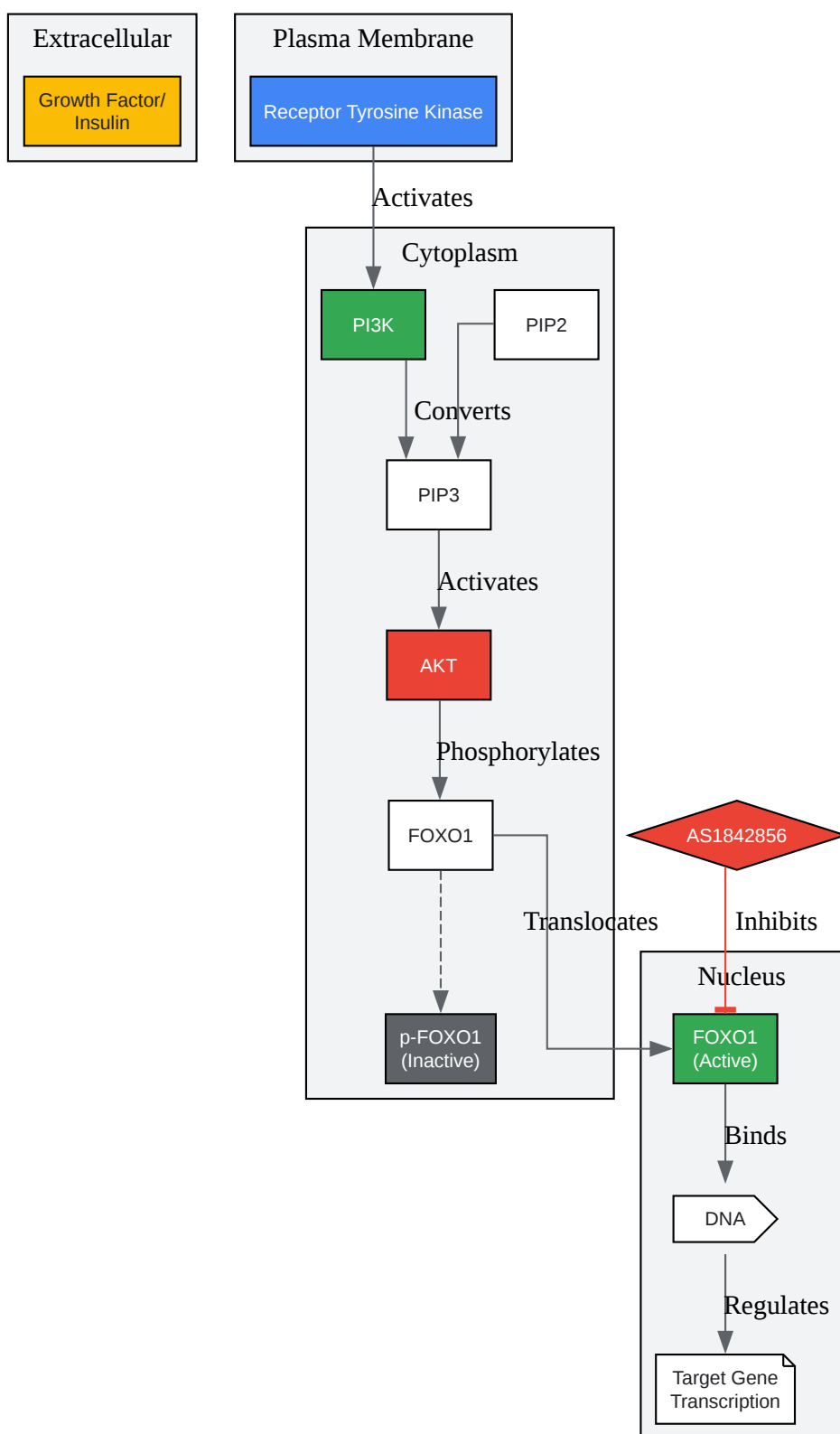
Cellular Process	Cell Line(s)	Key Findings	Concentration(s) Used	Reference
Apoptosis	Glioblastoma (LN229, DBTRG, A172, LN-18), Basal-like Breast Cancer (MDA-MB-468, BT549)	Increased Annexin V and Propidium Iodide staining, indicating apoptosis.	1 μ M	
Cell Cycle	Osteosarcoma (CCHOSD, LM7)	Induced G2/M phase arrest.	Not specified	[4]
B-cell Acute Lymphoblastic Leukemia (BCR::ABL1+)	Induced significant cell cycle arrest after 48 hours.	70 nM	[5]	
Gluconeogenesis	Rat Hepatoma (Fao)	Inhibition of PEPCK and G6Pase mRNA levels.	IC50 = 37 nM (PEPCK), 130 nM (G6Pase)	[6]
Diabetic db/db mice	Attenuated fasting plasma glucose levels.	100 mg/kg p.o.	[6]	
Adipogenesis	3T3-L1 preadipocytes	Almost completely suppressed adipocyte differentiation.	0.1 μ M, 1 μ M	[7]
Reduced expression of PPAR γ , and mitochondrial complexes I and III.	0.1 μ M	[7]		

Signaling Pathways and Mechanisms

AS1842856 provides a powerful means to dissect the intricate signaling networks regulated by FOXO1.

FOXO1 Signaling Pathway

FOXO1 is a key downstream effector of the Insulin/PI3K/AKT signaling pathway. When activated by growth factors, AKT phosphorylates FOXO1, leading to its nuclear exclusion and inactivation. In the absence of this signaling, unphosphorylated FOXO1 translocates to the nucleus and regulates the transcription of target genes involved in a multitude of cellular processes.

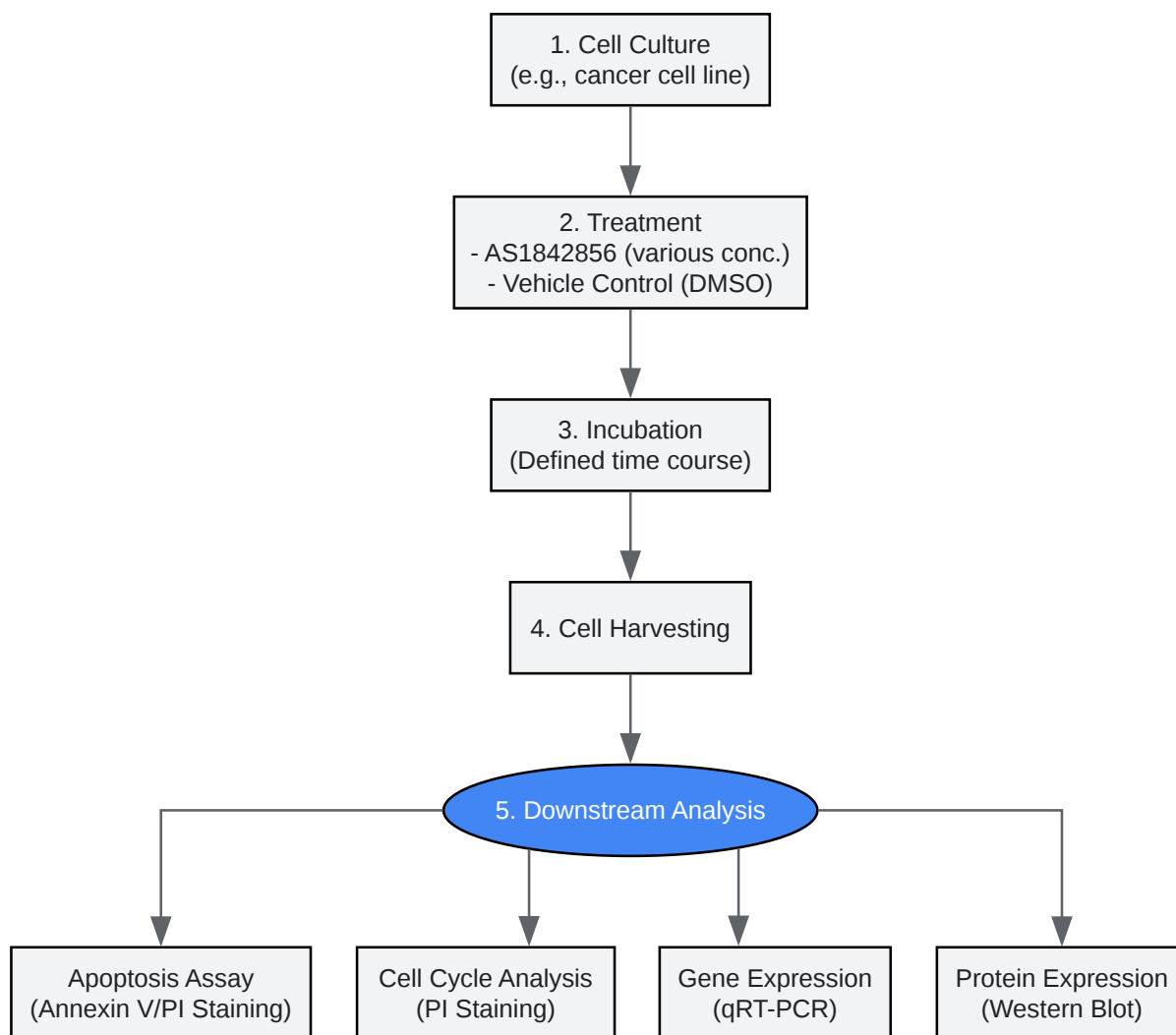


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Caption: The FOXO1 signaling pathway and the inhibitory action of **AS1842856**.

Experimental Workflow: Investigating AS1842856 Effects

A typical workflow to study the effects of **AS1842856** on a specific cellular process is outlined below.



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- To cite this document: BenchChem. [AS1842856: A Technical Guide to Investigating FOXO1 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605605#as1842856-as-a-research-tool-for-studying-foxo1-function]

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